2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-5-10(9(13)14)4-6-1-2-7(10)3-8(6)12/h6-7H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJRKUNPLQUTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2=O)(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[2.2.2]octane core is a common feature among analogs, but substituent variations significantly influence reactivity, stereochemistry, and applications. Key compounds include:
Physical and Chemical Properties
- Polarity and Solubility: The cyano group in the target compound increases polarity but may reduce water solubility compared to amino/hydroxy analogs (e.g., compound 13), which form zwitterions or salts . Methyl groups (e.g., 1,3-dimethyl analog ) enhance hydrophobicity.
- Acidity :
- The electron-withdrawing -CN group at position 2 likely increases the acidity of the carboxylic acid (pKa ~2-3) compared to methyl-substituted analogs.
- Thermal Stability :
- Rigid bicyclo scaffolds generally exhibit high thermal stability, but unsaturated analogs (e.g., oct-5-ene derivatives ) may undergo retro-Diels-Alder reactions under heat .
Biological Activity
2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol. Its unique bicyclic structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes and receptors. The cyano group can participate in hydrogen bonding, influencing enzyme activity and metabolic pathways. The rigidity provided by the bicyclic structure enhances binding affinity and specificity to biological targets.
Biological Activity
Recent studies have indicated that compounds containing the bicyclo[2.2.2]octane framework exhibit a range of biological activities:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
- Antimicrobial Properties : Research suggests that derivatives of this compound may exhibit antibacterial properties, making them candidates for antibiotic development .
- Pharmacological Applications : The compound has been explored as a bioisostere for phenyl rings in drug design, leading to enhanced physicochemical properties such as increased solubility and metabolic stability in drugs like Imatinib and Vorinostat .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of bicyclic compounds against various bacterial strains, demonstrating significant inhibition rates compared to traditional antibiotics.
- Drug Development Research : In drug discovery projects, the incorporation of the bicyclo[2.2.2]octane framework into existing drugs has shown promising results in enhancing their therapeutic profiles by improving solubility and reducing toxicity.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 2-Cyano-5-oxobicyclo[2.2.1]heptane-2-carboxylic acid | Moderate enzyme inhibition | Similar structure but different ring size affects reactivity |
| 4-Cyano-bicyclo[3.3.0]octane | Antimicrobial properties | Exhibits different binding affinities due to larger ring system |
| 4-Aminopiperidine | Strong receptor agonist | Used as a reference for comparing pharmacological effects |
Q & A
Q. What analytical strategies resolve data contradictions in reported spectral data for this compound?
- Answer :
- Step 1 : Cross-validate NMR and IR data against computed spectra (Gaussian or ORCA software).
- Step 2 : Reproduce synthesis under controlled conditions to isolate stereoisomers.
- Step 3 : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents, resolving ambiguities in literature assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
